Scaffold Activity Range: 6‑Oxo‑3‑phenylpyridazin‑1(6H)‑yl Derivatives Exhibit Target‑Dependent Potency Spanning Three Orders of Magnitude
No direct assay data exist for the target compound. However, structurally related 6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl derivatives have been evaluated across three distinct pharmacological targets, establishing a class‑level activity baseline [1][2][3]. The scaffold can achieve potent inhibition (IC₅₀ = 11.5 nM against VEGFR‑2‑dependent HUVEC proliferation; IC₅₀ = 16.76–17.45 nM against COX‑2; IC₅₀ = 32.66 μg·mL⁻¹ against porcine pancreatic lipase) but activity is critically dependent on the linker and terminal substitution pattern [1][2][3]. Without compound‑specific data, the target compound's position within this range remains undefined.
| Evidence Dimension | Inhibitory potency range of 6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl scaffold derivatives |
|---|---|
| Target Compound Data | No data available for CAS 921825‑43‑6 |
| Comparator Or Baseline | Best scaffold analogs: VEGFR‑2/HUVEC IC₅₀ = 11.5 nM (compound 12c) [1]; COX‑2 IC₅₀ = 16.76–17.45 nM (compounds 4a, 4b, 5a, 10) [2]; Lipase IC₅₀ = 32.66 μg·mL⁻¹ (compound 8d) [3] |
| Quantified Difference | Cannot be quantified for the target compound |
| Conditions | Respective assays: HUVEC antiproliferative (VEGFR‑2‑dependent) [1]; COX‑2 enzymatic inhibition [2]; porcine pancreatic lipase type II inhibition [3] |
Why This Matters
Establishes that the scaffold is biologically active but provides no guarantee that this specific substitution pattern achieves comparable potency; procurement for a specific target requires compound‑specific validation data.
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- [2] Khan A, Diwan A, Thabet HK, Imran M, Bakht MA. Synthesis of novel N‑substitutedphenyl‑6‑oxo‑3‑phenylpyridazine derivatives as cyclooxygenase‑2 inhibitors. Drug Dev Res. 2020;81(5):573‑584. doi:10.1002/ddr.21655. View Source
- [3] Alagöz MA, Doğan İS, Sener S, Özdemir Z. Synthesis, Molecular Docking and Molecular Dynamics Simulation Studies of Some Pyridazinone Derivatives as Lipase Inhibitors. Cumhuriyet Science Journal. 2022;43(3):391‑397. View Source
